Diocaine

Description

Diocaine (commonly referenced alongside lidocaine in pharmacological studies) is a chemical compound with applications in local anesthesia and analgesic formulations. Analytical studies highlight its presence in multi-residue determination protocols, where it is quantified alongside other contaminants using advanced chromatographic techniques .

Properties

CAS No. |

537-76-8 |

|---|---|

Molecular Formula |

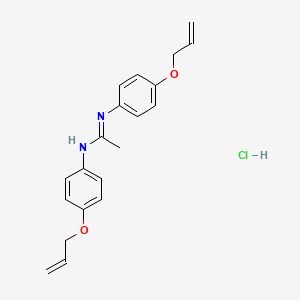

C20H23ClN2O2 |

Molecular Weight |

358.9 g/mol |

IUPAC Name |

N,N'-bis(4-prop-2-enoxyphenyl)ethanimidamide;hydrochloride |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-4-14-23-19-10-6-17(7-11-19)21-16(3)22-18-8-12-20(13-9-18)24-15-5-2;/h4-13H,1-2,14-15H2,3H3,(H,21,22);1H |

InChI Key |

UBVZBKAQELDFRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)OCC=C)NC2=CC=C(C=C2)OCC=C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diocaine can be synthesized through several methods, with the most common involving the reaction of p-aminobenzoic acid with diethylaminoethanol. This reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or xylene.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diocaine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.

Reduction: The compound can be reduced to its corresponding amine, which may have different biological activities.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether.

Substitution: Nucleophiles such as hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Produces various oxidized metabolites.

Reduction: Yields the corresponding amine.

Substitution: Results in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Diocaine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.

Biology: Investigated for its effects on cellular processes and as a tool to study membrane permeability.

Medicine: Primarily used as a local anesthetic in minor surgical procedures and dental work. It is also studied for its potential use in treating certain neurological conditions.

Industry: Employed in the formulation of topical anesthetic creams and gels.

Mechanism of Action

Diocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade inhibits the transmission of pain signals to the brain, resulting in localized numbness. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.

Comparison with Similar Compounds

Functional and Analytical Comparison with Lidocaine

Diocaine is most frequently compared to lidocaine , a well-established local anesthetic. Key analytical data from a 2022 study (Table 1) demonstrates their performance in recovery and precision metrics under varying conditions:

Table 1: Analytical Performance of this compound vs. Lidocaine

| Parameter | This compound | Lidocaine |

|---|---|---|

| Recovery (%) | 77.0 – 81.0 | 78.6 – 84.4 |

| Intra-day RSD (%) | 1.7 – 2.1 | 1.7 – 2.6 |

| Inter-day RSD (%) | 1.8 – 2.1 | 2.3 – 3.1 |

| Limit of Detection (μg/kg) | 0.5 | 0.5 |

Key Findings :

- This compound exhibits comparable recovery rates (77.0–81.0%) to lidocaine (78.6–84.4%) in multi-residue analyses .

- This compound demonstrates superior precision , with lower intra-day and inter-day relative standard deviations (RSDs) compared to lidocaine, suggesting greater analytical consistency .

- Both compounds share similar detection limits (0.5 μg/kg), indicating equivalent sensitivity in chromatographic assays .

Methodological Considerations

The above data were generated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after lipid clean-up, a method validated for high accuracy and reproducibility in complex matrices .

Structural and Functional Analogues

While structural data for this compound is sparse, its classification alongside lidocaine in analytical workflows implies shared functional groups (e.g., amide or ester linkages). Unlike procaine (ester-based) or benzocaine (non-ionized), lidocaine and this compound likely belong to the amide class of anesthetics, which offer longer duration and reduced allergenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.